molecular formula C13H12BrNO B161952 5-Bromo-2-benzyloxy-6-methylpyridine CAS No. 126717-60-0

5-Bromo-2-benzyloxy-6-methylpyridine

Cat. No. B161952
M. Wt: 278.14 g/mol
InChI Key: RBXCAMWLXQQRPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-benzyloxy-6-methylpyridine is an important intermediate in organic synthesis with many applications, such as pharmaceutical intermediate, organic synthesis, organic solvent, production of dyes, pesticide, and spice .


Synthesis Analysis

The synthesis of 5-Bromo-2-benzyloxy-6-methylpyridine has been reported in various methods. For instance, an optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine is reported .


Molecular Structure Analysis

The molecular formula of 5-Bromo-2-benzyloxy-6-methylpyridine is C13H12BrNO. The InChI is InChI=1S/C13H12BrNO/c1-10-12(14)7-8-13(15-10)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 and the Canonical SMILES is CC1=C(C=CC(=N1)OCC2=CC=CC=C2)Br .


Chemical Reactions Analysis

5-Bromo-2-benzyloxy-6-methylpyridine is a bromopyridine derivative. It is formed when 2-chloro-6-methylpyridine is heated with bromotrimethylsilane .


Physical And Chemical Properties Analysis

The molecular weight of 5-Bromo-2-benzyloxy-6-methylpyridine is 278.14 g/mol. It has a topological polar surface area of 22.1 Ų and a complexity of 206. It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count .

properties

IUPAC Name

3-bromo-2-methyl-6-phenylmethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO/c1-10-12(14)7-8-13(15-10)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBXCAMWLXQQRPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)OCC2=CC=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50563271
Record name 6-(Benzyloxy)-3-bromo-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-benzyloxy-6-methylpyridine

CAS RN

126717-60-0
Record name 6-(Benzyloxy)-3-bromo-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.